N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a methyl group at position 1 and a carboxamide-linked 2-hydroxyethyl-bithiophene moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-19-8-2-4-11(17(19)22)16(21)18-10-12(20)13-6-7-15(24-13)14-5-3-9-23-14/h2-9,12,20H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQDCZMIBPRGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a complex organic compound, is noteworthy for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties, antibacterial effects, and other pharmacological implications.
Structural Characteristics
The compound is characterized by a unique molecular structure that includes:
- Bithiophene moiety : Facilitates π–π stacking interactions with biological targets.
- Hydroxyethyl group : Enhances solubility and interaction with biological molecules.
- Carboxamide functional group : Involved in hydrogen bonding, crucial for biological activity.
The molecular formula is , with a molecular weight of approximately 335.45 g/mol. The compound is cataloged under the CAS number 2097900-61-1.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the bithiophene precursor .
- Introduction of the hydroxyethyl group .
- Cyclization to form the dihydropyridine structure .
- Acylation to introduce the carboxamide functionality .
Optimization of these steps is crucial for enhancing yield and purity, often employing high-throughput screening for catalysts and reaction conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
In vivo studies also demonstrated promising results; for example, a significant increase in the lifespan of treated animals was observed compared to controls.
Antibacterial Activity
The compound has shown potential antibacterial properties as well. Studies indicate that it can inhibit bacterial biofilm formation, which is critical in treating chronic infections. The effectiveness against specific strains can be summarized as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that the compound may serve as a lead for developing new antibacterial agents.
Other Pharmacological Activities
Beyond anticancer and antibacterial effects, preliminary research indicates additional pharmacological activities such as:
- Antioxidant properties : Potentially reducing oxidative stress in cells.
- Anti-inflammatory effects : Modulating inflammatory pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving mice with induced tumors, treatment with this compound resulted in:
- Survival Rate : 83% of treated animals survived beyond day 60.
- Increased Lifespan : An increase in lifespan by up to 447% compared to untreated controls.
Case Study 2: Antibacterial Assessment
A study assessing the antibacterial efficacy of the compound against biofilms revealed:
- Biofilm Reduction : A reduction of biofilm mass by over 50% at concentrations lower than those required for planktonic bacteria.
These findings underscore the compound's potential utility in both oncology and infectious disease contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related carboxamide derivatives, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its chloro-substituted analog. Key comparative parameters include:
Substituent Effects on Molecular Planarity and Conjugation
- The hydroxyethyl group may promote intermolecular hydrogen bonding, influencing solubility and crystal packing.
- N-(3-Bromo-2-methylphenyl) Analog : The bromophenyl group creates a near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to conjugation via the amide bridge .
- N-(3-Chloro-2-methylphenyl) Analog : Structurally isostructural with the bromo analog, differing only in halogen substitution (Cl vs. Br), which minimally affects planarity but alters electronic properties .
Hydrogen Bonding and Supramolecular Assembly
- Bromo/Chloro Analogs: Form centrosymmetric dimers via N-H⋯O hydrogen bonds between the amide groups (Table 2 in ).
Tautomerism
- Target Compound : Likely adopts the keto-amine tautomer (lactam form), as observed in related dihydropyridine carboxamides, due to stabilization via intramolecular hydrogen bonding .
- Bromo/Chloro Analogs : Crystallographic analysis confirms the keto-amine tautomer predominates over the hydroxy-pyridine form, consistent with computational studies on similar systems .
Tabulated Comparison of Key Properties
Research Findings and Implications
Extended π-Systems : The bithiophene group in the target compound may improve charge-carrier mobility compared to halogenated analogs, making it advantageous for organic semiconductors .
Solubility Modulation : The hydroxyethyl group could enhance aqueous solubility, addressing a limitation observed in halogenated analogs, which rely on polar solvents for crystallization .
Isostructural Trends : The conserved amide-mediated dimerization in halogenated analogs suggests that the target compound’s assembly may also prioritize N-H⋯O interactions, though additional O-H⋯O bonds could diversify its packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
